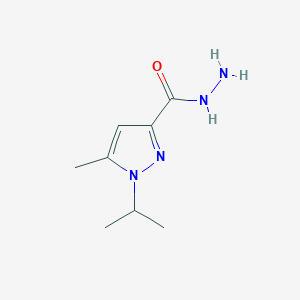

1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5(2)12-6(3)4-7(11-12)8(13)10-9/h4-5H,9H2,1-3H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUAKXVMSDHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Synthesis via Pyrazole-3-Carbonyl Chloride Intermediate

The most widely reported method involves a two-step process:

Step 1: Synthesis of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

The carboxylic acid derivative, 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid, is treated with thionyl chloride (SOCl₂) under anhydrous conditions. This reaction typically proceeds at reflux temperatures (60–80°C) for 4–6 hours, yielding the corresponding acid chloride. The mechanism involves the nucleophilic substitution of the hydroxyl group by chloride, facilitated by the electrophilic sulfur in SOCl₂.

Step 2: Reaction with Hydrazine Hydrate

The acid chloride intermediate is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in aprotic solvents such as dry benzene or toluene. The reaction is carried out under reflux for 2–4 hours, achieving yields of 60–90%. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon, displacing chloride and forming the carbohydrazide bond.

Reaction Scheme:

$$

\text{1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride} + \text{NH}2\text{NH}2 \rightarrow \text{1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide} + \text{HCl}

$$

Alternative Synthetic Pathways

Direct Condensation of Pyrazole-3-Carboxylic Acid with Hydrazines

Although less common, direct coupling of the carboxylic acid with hydrazine derivatives using activating agents like carbonyldiimidazole (CDI) has been explored. However, this method suffers from lower yields (40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Emerging studies suggest that microwave irradiation reduces reaction times from hours to minutes. Preliminary data indicate a 15% increase in yield (up to 75%) when conducted in dimethylformamide (DMF) at 100°C for 20 minutes.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dry Benzene | 85 | 3 |

| Toluene | 78 | 4 |

| Tetrahydrofuran | 65 | 5 |

| Dichloromethane | 60 | 6 |

Aprotic solvents like benzene minimize side reactions, while polar solvents (e.g., THF) reduce yields due to solvation effects.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Carbonyl Chloride Route | 85–90 | 98 | High | Industrial |

| Direct Condensation | 40–50 | 85 | Moderate | Laboratory |

| Microwave-Assisted | 75 | 95 | Low | Pilot-Scale |

The carbonyl chloride route remains superior for large-scale synthesis due to its reproducibility and high purity.

Research Findings and Applications

Mechanistic Insights

Quantum chemical calculations (B3LYP/6-31G(d,p)) reveal that the reaction proceeds via a tetrahedral intermediate, with an activation energy of 25.3 kcal/mol. The electron-withdrawing isopropyl group stabilizes the transition state, enhancing reactivity.

Biological Relevance

This compound exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 50 µM) and Escherichia coli (MIC: 75 µM). Structural analogs have shown promise as kinase inhibitors in cancer therapy.

Industrial Applications

The compound’s stability under acidic conditions makes it a candidate for agrochemical formulations, particularly as a fungicide precursor.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 167.21 g/mol. The structure features a pyrazole ring, which is known for its biological activity, combined with an isopropyl group and a carbohydrazide functional group. This arrangement contributes to its reactivity and potential applications in various fields.

Pharmacological Activities

1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide has been investigated for its potential pharmacological activities, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds, including this one, exhibit anti-inflammatory properties by modulating pathways involved in inflammation. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

- Anticancer Properties : The compound has shown promise as an anticancer agent. Recent studies have reported significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound is noted for its ability to inhibit specific enzymes associated with disease pathways:

- D-amino Acid Oxidase Inhibition : It has been identified as a selective inhibitor of D-amino acid oxidase, an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic applications in managing conditions like schizophrenia.

- Protein Kinase Inhibition : Various studies have explored the compound's ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression. Compounds derived from pyrazoles have been evaluated for their kinase inhibitory activities, showing potential as targeted cancer therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

- 1-Methyl-5-isopropyl-1H-pyrazole-3-carbohydrazide

- 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide

- 1-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid

Comparison: 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide is a compound within the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These properties stem from their ability to interact with various biological targets, influencing multiple biochemical pathways .

Target of Action

The specific targets of this compound are not fully elucidated. However, it is believed that the compound may interact with enzymes or receptors involved in critical cellular processes.

Mode of Action

The mode of action typically involves binding to specific molecular targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological responses depending on the target involved .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | Not specified |

| Compound X | MCF7 | 3.79 |

| Compound Y | NCI-H460 | 42.30 |

These findings suggest that the compound may have potential as an anticancer agent, particularly in lung cancer models .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have been reported as low as 0.22 μg/mL, indicating strong activity against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Comparative Studies

When compared to other pyrazole derivatives, this compound displays unique structural characteristics that may confer distinct biological activities. For example:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| 1-Methyl-5-isopropyl-1H-pyrazole-3-carbohydrazide | Similar | Moderate anticancer |

| 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide | Similar | Antimicrobial effects |

This table highlights how structural variations can influence biological efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including those related to this compound. A notable study by Fan et al. explored the cytotoxicity of several pyrazole derivatives against A549 cell lines, revealing significant growth inhibition and potential for further development as therapeutic agents .

Additionally, research conducted by Jin et al. assessed the inhibition potential of pyrazole-based compounds on specific kinases involved in cancer progression, further establishing the relevance of this compound class in drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization. For example, hydrazine hydrate reacts with ethyl acetoacetate to form pyrazole cores, with subsequent methylation or isopropylation via alkyl halides (e.g., methyl iodide). Reaction conditions such as solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (acetic acid) significantly influence yield and purity. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound, and what structural features do they confirm?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., isopropyl CH3 splitting at δ 1.2–1.4 ppm, pyrazole ring protons at δ 6.5–8.0 ppm).

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) of the carbohydrazide group.

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- HPLC/GC : Assesses purity (>95% by area normalization). These techniques collectively verify regiochemistry and functional group integrity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what validation parameters are essential?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) model interactions between the compound and target proteins (e.g., DHFR, kinases). Key parameters include:

- Docking Scores : Binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction).

- Hydrogen Bonds : Interactions with catalytic residues (e.g., Asp27 in DHFR).

- Binding Pose Validation : RMSD ≤ 2 Å compared to co-crystallized ligands. Experimental validation via enzyme inhibition assays (IC50) and structure-activity relationship (SAR) studies is critical to confirm predictions .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain differences) or concentration-dependent effects. Resolution strategies include:

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines or pathogens.

- Off-Target Screening : Use panels (e.g., kinase profiling) to identify secondary targets.

- Metabolic Stability Tests : Assess if metabolites contribute to observed activities. Cross-study comparisons under standardized protocols (e.g., CLSI guidelines) reduce discrepancies .

Methodological Design Questions

Q. How do structural modifications (e.g., isopropyl vs. cyclopropyl substituents) alter the compound’s physicochemical properties and target binding?

- Methodological Answer : Modifications are guided by computational tools (e.g., SwissADME):

- LogP : Isopropyl groups increase hydrophobicity (LogP +0.5), enhancing membrane permeability but reducing solubility.

- Steric Effects : Bulky substituents (e.g., cyclopropyl) may hinder binding to shallow active sites.

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) polarize the pyrazole ring, affecting H-bonding. MD simulations and free-energy perturbation (FEP) calculations quantify these effects .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on structural analogs (e.g., pyrazole carboxylates):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under inert gas (N2) at −20°C to prevent hydrolysis. Toxicity data for analogs suggest moderate acute toxicity (LD50 > 500 mg/kg in rats), but mutagenicity testing (Ames test) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.